N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine
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Overview
Description
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine is a complex organic compound that features a 1,3,4-oxadiazole ring, a benzyl group, and a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine typically involves the cyclization of N,N’-diacylhydrazines to form the 1,3,4-oxadiazole ring. This can be achieved through microwave-assisted cyclodehydration, which is a rapid and efficient method . The reaction conditions often involve the use of bromomethylphenyl or bromoalkyl groups as starting materials, followed by substitution reactions to introduce the benzyl and butan-1-amine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzyl and butan-1-amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine has several scientific research applications:
Materials Science: The oxadiazole ring imparts unique electronic properties, making the compound useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-oxadiazole derivatives, such as:
- 5-phenyl-1,3,4-oxadiazole-2-amine
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
Uniqueness
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine is unique due to the presence of both benzyl and butan-1-amine groups, which can enhance its biological activity and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H23N3O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C20H23N3O/c1-2-3-14-23(15-17-10-6-4-7-11-17)16-19-21-22-20(24-19)18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3 |
InChI Key |
ZICDLTAYKKWGSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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